2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through halogenation or other suitable reactions.
Pyrimidine Ring Construction: The pyrimidine ring is constructed using appropriate reagents and conditions, often involving cyclization reactions.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.
Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidinyl-pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide lies in the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-14-11-17(23-19(22-14)24-9-3-2-4-10-24)13-21-18(25)12-15-5-7-16(20)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFWCSDVRLSFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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